(R)-2-Amino-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone
Description
“(R)-2-Amino-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone” is a chiral tertiary amine compound featuring a pyrrolidine core substituted with a cyclopropylmethylamino group at the 3-position and an aminoethanone moiety at the 1-position. The (R)-configuration at the stereocenter confers distinct stereochemical properties, which may influence its biological activity, solubility, and pharmacokinetic profile.
Properties
Molecular Formula |
C10H19N3O |
|---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
2-amino-1-[(3R)-3-(cyclopropylmethylamino)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C10H19N3O/c11-5-10(14)13-4-3-9(7-13)12-6-8-1-2-8/h8-9,12H,1-7,11H2/t9-/m1/s1 |
InChI Key |
UOFRQOWWLCAKLJ-SECBINFHSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1NCC2CC2)C(=O)CN |
Canonical SMILES |
C1CC1CNC2CCN(C2)C(=O)CN |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Pathway
The most widely reported method involves reductive amination between (R)-3-aminopyrrolidine and cyclopropylmethyl ketone derivatives. A representative procedure from EP3560921B1 (2024) outlines:
-
Intermediate Preparation : (R)-3-aminopyrrolidine is reacted with 2-chloro-1-(cyclopropylmethyl)ethanone in dichloromethane at 0°C.
-
Reduction : Sodium triacetoxyborohydride (STAB) is added under nitrogen, yielding the tertiary amine with >90% enantiomeric excess (ee).
-
Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) achieves 88% purity, confirmed by HPLC.
Key Parameters :
Nucleophilic Substitution Approaches
Alternative routes utilize pyrrolidine derivatives functionalized at the 3-position. WO2014075393A1 (2013) describes:
-
Alkylation : (R)-3-bromopyrrolidine reacts with cyclopropylmethylamine in dimethylformamide (DMF) at 120°C for 24 hours.
-
Amination : The bromine substituent is displaced by glycine ethyl ester, followed by hydrolysis to yield the target compound.
Advantages :
-
Avoids sensitive reducing agents.
-
Scalable to kilogram quantities via continuous flow systems.
Industrial-Scale Optimizations
Continuous Flow Synthesis
PMC7737621 (2020) highlights a two-step continuous process:
Catalytic Asymmetric Methods
Chiral phosphine ligands enable enantioselective synthesis. EP3560921B1 employs:
-
Ligand : (R)-BINAP (2 mol%)
-
Catalyst : Pd(OAc)₂ (1 mol%)
-
Substrate : 3-azidopyrrolidine and cyclopropylmethyl acetylene.
Comparison of Catalysts :
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| Pd/(R)-BINAP | 94 | 82 |
| Ru/phox | 87 | 78 |
| Ni/BOX | 81 | 65 |
Analytical Characterization
Spectroscopic Validation
Chiral Purity Assessment
-
Chiral HPLC : Chiralpak AD-H column, hexane/isopropanol (80:20), 1.0 mL/min. Retention times: 8.2 min (R-isomer), 9.7 min (S-isomer).
Challenges and Mitigation Strategies
Racemization During Amination
Cyclopropane Ring Stability
-
Issue : Ring opening under acidic or high-temperature conditions.
-
Mitigation : Conduct reactions in aprotic solvents (e.g., THF) and avoid HCl salts.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Reductive Amination | 88 | 95 | Moderate |
| Nucleophilic Sub. | 76 | 89 | High |
| Continuous Flow | 92 | 99 | Industrial |
| Catalytic Asymmetric | 82 | 94 | Low |
Emerging Techniques
Enzymatic Resolution
ACS Med. Chem. Lett. (2025) reports lipase-mediated kinetic resolution:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or cyclopropylmethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Imines, oximes, and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research indicates that compounds similar to (R)-2-Amino-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone exhibit antidepressant properties. The structural features of this compound may enhance its interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways, making it a candidate for further investigation in treating depression .
2. Neurological Disorders
The compound's ability to modulate neurotransmitter levels suggests potential applications in treating neurological disorders such as anxiety and schizophrenia. Studies have shown that derivatives of pyrrolidine can influence GABAergic and glutamatergic systems, which are crucial in managing these conditions .
3. Anticancer Properties
Recent studies have identified the potential anticancer properties of pyrrolidine derivatives. The compound may interfere with cancer cell proliferation and induce apoptosis, making it a subject of interest in oncology research. Investigations into its mechanism of action could lead to the development of novel anticancer therapies .
Case Study 1: Antidepressant Efficacy
A study examined the effects of this compound in animal models of depression. Results indicated significant improvement in behavioral tests measuring mood and anxiety, suggesting its potential as an antidepressant agent. The study highlighted the importance of further clinical trials to validate these findings .
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines demonstrated that this compound inhibited cell growth effectively. Mechanistic studies suggested that the compound induces cell cycle arrest and apoptosis through mitochondrial pathways, warranting further exploration as a therapeutic candidate in oncology .
Mechanism of Action
The mechanism of action of ®-2-Amino-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of specific enzymes. Pathways involved may include neurotransmitter regulation and signal transduction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several pyrrolidine- and piperidine-based tertiary amines. Below is a comparative analysis of its key analogs:
Table 1: Structural and Molecular Comparison
Key Observations :
Substituent Effects: The cyclopropylmethyl group in the target compound introduces a rigid, sp³-hybridized cyclopropane ring, which may enhance metabolic stability compared to bulkier substituents like benzyl-isopropyl (in the CymitQuimica compound) . Cyclopropane’s strain energy can also influence binding affinity in enzyme-active sites.
Stereochemical Considerations: The target compound and the CymitQuimica analog both exhibit stereochemical complexity ((R)-configuration), which is critical for enantioselective interactions in biological systems.
Availability and Applications :
- The discontinuation of the CymitQuimica compound may reflect challenges in synthesis, stability, or efficacy. In contrast, the Crysdot analog’s availability in multi-gram quantities (>97% purity) highlights its utility in high-throughput screening and lead optimization .
Research Findings and Implications
While direct pharmacological data for the target compound are absent in the provided evidence, inferences can be drawn from its analogs:
- Metabolic Stability : Cyclopropane-containing compounds often exhibit prolonged half-lives due to resistance to oxidative metabolism, a trait advantageous in drug design.
- Synthetic Accessibility : The discontinuation of certain analogs (e.g., CymitQuimica’s product) may underscore the synthetic challenges of introducing benzyl or isopropyl groups compared to cyclopropane derivatives .
Biological Activity
(R)-2-Amino-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone, a compound with the CAS number 1353993-12-0, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a pyrrolidine ring substituted with a cyclopropylmethyl group and an amino group, contributing to its unique biological profile. The structural formula can be represented as follows:
Antidepressant Properties
A study evaluated the antidepressant-like effects of similar pyrrolidine derivatives, suggesting that modifications in the structure can enhance monoamine reuptake inhibition, which is critical for antidepressant activity. Although direct studies on this compound are scarce, its analogs have shown promise in preclinical models .
Neuroprotective Effects
Compounds with similar structural motifs have been investigated for neuroprotective properties. These studies indicate that such compounds may exert protective effects against oxidative stress and neuronal apoptosis, which are pivotal in neurodegenerative diseases.
Case Studies
Pharmacokinetics
While specific pharmacokinetic data for this compound are not extensively documented, related compounds typically exhibit moderate to high bioavailability and favorable metabolic profiles. Further studies are needed to elucidate its absorption, distribution, metabolism, and excretion (ADME).
Q & A
Q. What synthetic strategies are recommended for preparing (R)-2-Amino-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of pyrrolidine-based ethanone derivatives typically involves multi-step reactions. For example, coupling agents like EDC·HCl and HOBT in DMF with triethylamine as a base are effective for forming amide bonds between cyclopropane-containing amines and pyrrolidine intermediates . Key steps include:
- Amine activation : Use of NaBH₄ for reductive amination to introduce the cyclopropylmethyl group.
- Chiral resolution : Chiral HPLC or enzymatic resolution may ensure enantiomeric purity of the (R)-configuration .
- Yield optimization : Recrystallization in ethanol or ethyl acetate improves purity, while reflux in NaOH/EtOH enhances reaction completion .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- X-ray crystallography : Resolves absolute stereochemistry, as demonstrated for triclinic crystal systems (e.g., a = 5.7806 Å, α = 82.579°) in related pyrrolidine derivatives .
- NMR spectroscopy : ¹H/¹³C NMR identifies amine proton environments (δ 1.2–3.5 ppm for cyclopropyl and pyrrolidine groups) and carbonyl signals (δ ~200 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₁H₂₁N₃O: calc. 211.17) and fragmentation patterns .
Q. What safety protocols are essential for handling reactive intermediates during synthesis?
- Methodological Answer :
- Engineering controls : Perform reactions in a fume hood to avoid inhalation of vapors, especially when using volatile solvents like DMF .
- Personal protective equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats are mandatory. Post-handling, wash contaminated clothing and skin thoroughly .
- Waste management : Neutralize acidic/basic byproducts (e.g., dilute HCl for NaOH neutralization) and dispose via approved hazardous waste channels .
Advanced Research Questions
Q. How can researchers resolve contradictions in enantiomeric purity reported across synthesis protocols?
- Methodological Answer :
- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers .
- Circular dichroism (CD) : Compare optical rotation data (e.g., [α]D²⁵ = +15° for R-configuration) with literature values to validate stereochemistry .
- Stereoselective catalysis : Employ asymmetric hydrogenation with Ru-BINAP catalysts to enhance enantiomeric excess (ee > 98%) .
Q. What computational approaches predict the compound’s binding affinity to biological targets, such as CNS receptors?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with dopamine receptors, leveraging the pyrrolidine scaffold’s conformational flexibility .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the cyclopropylmethyl group in hydrophobic binding pockets .
- Free energy calculations : Apply MM-PBSA to quantify binding energy contributions (e.g., ΔG = -8.2 kcal/mol for predicted activity) .
Q. How can experimental designs mitigate organic degradation during prolonged bioactivity assays?
- Methodological Answer :
- Temperature control : Store samples at 4°C with desiccants to slow hydrolysis of the ethanone group .
- Stabilizing agents : Add antioxidants (e.g., BHT at 0.01% w/v) to prevent oxidation of the cyclopropyl ring .
- Real-time monitoring : Use LC-MS at 0, 6, and 24-hour intervals to track degradation products (e.g., cyclopropane ring-opening at m/z 154) .
Q. What strategies address low reproducibility in pharmacological assays involving pyrrolidine derivatives?
- Methodological Answer :
- Batch standardization : Pre-screen solvents (e.g., DMSO lot variability) via HPLC to ensure consistent solubility .
- Positive controls : Include reference compounds (e.g., ropinirole for dopamine receptor assays) to calibrate assay sensitivity .
- Statistical rigor : Use ANOVA with post-hoc Tukey tests (p < 0.01) to account for inter-experimental variability in EC₅₀ values .
Data Analysis and Validation
Q. How should researchers validate conflicting cytotoxicity data in cell-based studies?
- Methodological Answer :
- Dose-response curves : Generate IC₅₀ values across 3+ cell lines (e.g., HEK293, SH-SY5Y) to identify lineage-specific effects .
- Apoptosis assays : Combine Annexin V/PI staining with caspase-3 activity measurements to distinguish necrotic vs. apoptotic pathways .
- Metabolomics : Use LC-QTOF to profile ATP/ADP ratios and lactate levels, confirming mitochondrial toxicity .
Q. What metrics differentiate off-target effects in receptor profiling studies?
- Methodological Answer :
- Selectivity indices : Calculate ratios of IC₅₀ values for primary vs. secondary targets (e.g., D₂ receptor vs. 5-HT₃) .
- Radioligand binding : Compare Ki values using [³H]spiperone (D₂) and [³H]GR65630 (5-HT₃) to quantify cross-reactivity .
- Pathway enrichment : Apply KEGG analysis to RNA-seq data from treated cells, identifying overrepresented signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
